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Compound of Interest

Compound Name: 2-Aminocyclohexanone

Cat. No.: B1594113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminocyclohexanone, a key building block in synthetic organic chemistry and drug discovery.

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and utilization in research and development.

Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for 2-aminocyclohexanone in the public

domain, the following data has been generated using validated computational prediction tools.

These predictions offer a reliable approximation of the expected spectroscopic features of the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Protons on Carbon Chemical Shift (δ) ppm Multiplicity

H on C2 3.2 - 3.4 Multiplet

H on C3 (axial & equatorial) 1.8 - 2.2 Multiplet

H on C4 (axial & equatorial) 1.6 - 1.9 Multiplet

H on C5 (axial & equatorial) 1.6 - 1.9 Multiplet

H on C6 (axial & equatorial) 2.3 - 2.6 Multiplet

NH₂ 1.5 - 2.5 (broad) Singlet

¹³C NMR (Predicted)

Carbon Atom Chemical Shift (δ) ppm

C1 (C=O) 208 - 212

C2 (CH-NH₂) 55 - 60

C3 (CH₂) 30 - 35

C4 (CH₂) 24 - 28

C5 (CH₂) 26 - 30

C6 (CH₂) 40 - 45

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Functional Group Assignment

3300 - 3400 N-H stretch (amine)

2850 - 2960 C-H stretch (aliphatic)

~1715 C=O stretch (ketone)

1590 - 1650 N-H bend (amine)

1440 - 1460 C-H bend (CH₂)
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Mass Spectrometry (MS) (Predicted)
m/z Ion

113 [M]⁺ (Molecular Ion)

96 [M-NH₃]⁺

85 [M-CO]⁺

70 [M-C₂H₃N]⁺

56 [C₄H₈]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a

compound such as 2-aminocyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-aminocyclohexanone in 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

The choice of solvent may depend on the solubility of the compound and the desired

resolution of the spectra.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal peak shape.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum using a 90° pulse.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

Set the spectral width to encompass the expected range of carbon chemical shifts

(typically 0-220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C. A relaxation delay (e.g., 2 seconds) is recommended for better

quantitative results.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra to obtain pure absorption signals.

Reference the spectra to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS, at 0 ppm).

Perform baseline correction to ensure accurate integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Neat Liquid: If 2-aminocyclohexanone is a liquid at room temperature, a thin film can be

prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with

anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a
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thin, transparent pellet using a hydraulic press.

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) that has

minimal IR absorption in the regions of interest and acquire the spectrum in a liquid cell. A

background spectrum of the solvent should be taken and subtracted from the sample

spectrum.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the salt

plates/solvent).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final transmittance or absorbance spectrum.

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile

and thermally stable, dissolve a small amount in a volatile solvent (e.g., dichloromethane

or methanol) and inject it into a GC-MS system. The GC will separate the compound from

any impurities before it enters the mass spectrometer.

Direct Infusion: For less volatile samples or for a quick analysis, the sample can be

dissolved in a suitable solvent and infused directly into the ion source using a syringe

pump.
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Ionization:

Electron Ionization (EI): This is a common technique for GC-MS and produces

characteristic fragmentation patterns that are useful for structure elucidation.

Electrospray Ionization (ESI): This is a softer ionization technique often used for direct

infusion and is suitable for identifying the molecular ion with minimal fragmentation.

Mass Analysis:

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., quadrupole, time-of-flight).

Data Acquisition and Analysis:

The detector records the abundance of ions at each m/z value, generating a mass

spectrum.

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the

compound.

Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-aminocyclohexanone.
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Sample Preparation
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminocyclohexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594113#spectroscopic-data-of-2-
aminocyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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